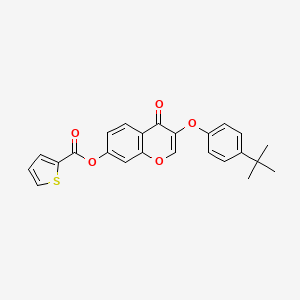![molecular formula C24H23ClN4O3S B11636193 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636193.png)
(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (6Z)-6-{4-[2-(4-Chlor-3-methylphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on ist ein komplexes organisches Molekül mit einem Thiadiazolo[3,2-a]pyrimidinon-Kern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorstufen. Ein gängiger Syntheseweg umfasst:
Bildung des Thiadiazolo[3,2-a]pyrimidinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen.
Einführung der Benzyliden-Gruppe: Dies wird durch eine Kondensationsreaktion zwischen der Kernstruktur und einem Benzaldehyd-Derivat erreicht.
Etherbildung: Die Phenoxyethoxy-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, häufig unter Verwendung eines Alkylhalogenids und eines Phenol-Derivats.
Abschließende Modifikationen:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte umfassen:
Katalyse: Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Kontinuierliche Flusschemie: Implementierung von kontinuierlichen Flussreaktoren zur Verbesserung der Effizienz und Skalierbarkeit.
Reinigungstechniken: Verwendung fortschrittlicher Reinigungsmethoden wie Kristallisation, Chromatographie und Destillation.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Imino- und Phenoxy-Gruppen.
Reduktion: Reduktionsreaktionen können die Imino-Gruppe angreifen und diese in ein Amin umwandeln.
Substitution: Sowohl nucleophile als auch elektrophile Substitutionsreaktionen sind möglich, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO₄), Wasserstoffperoxid (H₂O₂).
Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).
Substitutionsreagenzien: Halogenide (z. B. NaCl, KBr), Nucleophile (z. B. NaOH, NH₃).
Hauptprodukte
Oxidation: Bildung von Chinonen oder Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung verschiedener substituierter Derivate abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie fungieren und verschiedene katalytische Prozesse ermöglichen.
Materialwissenschaften: Aufgrund ihrer einzigartigen Struktur ist sie ein Kandidat für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologie und Medizin
Arzneimittelentwicklung: Potenzieller Einsatz als Pharmakophor bei der Entwicklung neuer Therapeutika, insbesondere zur gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Biologische Sonden: Verwendung in biochemischen Assays zur Untersuchung der Enzymaktivität oder Protein-Wechselwirkungen.
Industrie
Polymerwissenschaften: Verwendung bei der Synthese von Polymeren mit spezifischen Funktionalitäten.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Mechanismus beinhaltet oft:
Bindung an aktive Zentren: Die Verbindung kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen.
Modulation von Signalwegen: Sie kann biochemische Signalwege durch Wechselwirkungen mit wichtigen Proteinen oder Nukleinsäuren modulieren.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and imino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (6Z)-6-{4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on
- (6Z)-6-{4-[2-(4-Chlorphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on
Einzigartigkeit
Das Vorhandensein sowohl von Chlor- als auch Methyl-Gruppen im Phenoxyethoxy-Rest unterscheidet diese Verbindung von ihren Analogen und kann ihre Reaktivität und Spezifität in verschiedenen Anwendungen erhöhen.
(6Z)-6-{4-[2-(4-Chlor-3-methylphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on , einschließlich ihrer Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.
Eigenschaften
Molekularformel |
C24H23ClN4O3S |
|---|---|
Molekulargewicht |
483.0 g/mol |
IUPAC-Name |
(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23ClN4O3S/c1-14(2)23-28-29-21(26)19(22(30)27-24(29)33-23)13-16-4-6-17(7-5-16)31-10-11-32-18-8-9-20(25)15(3)12-18/h4-9,12-14,26H,10-11H2,1-3H3/b19-13-,26-21? |
InChI-Schlüssel |
ZLQWXXZHRMULMQ-CCHDUMJESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)
![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)

![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636188.png)
![4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11636191.png)
![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11636211.png)
